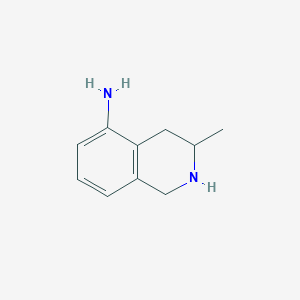

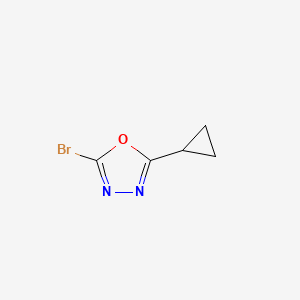

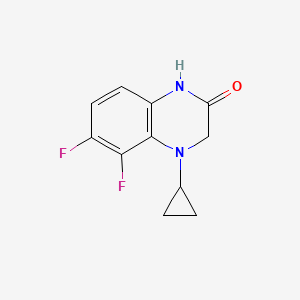

![molecular formula C7H5BrClN3S B1380031 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole CAS No. 1525598-55-3](/img/structure/B1380031.png)

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole” is a derivative of pyrazole, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis . Pyrazoles and their derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of the pyrazole nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Synthesis of Heterocycles

- The chemistry of pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, demonstrates their utility as a privileged scaffold in the synthesis of a variety of heterocycles, including pyrazolo-imidazoles and thiazoles. These compounds offer mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, highlighting their significant role in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis has been employed to prepare five-membered azaheterocyclic systems, including pyrazoles and thiazoles. This method provides advantages such as cleaner chemistry, reductions in reaction times, improved yields, and environmental benefits. Such advancements underscore the importance of microwave energy in the efficient synthesis of heterocyclic compounds, which are crucial in medicine and industry (Sakhuja, Panda, & Bajaj, 2012).

Synthetic Routes to Hexasubstituted Pyrazolines

- Research on the synthesis and chemistry of hexasubstituted pyrazolines has led to the development of synthetic routes for highly substituted pyrazolines, which are useful in the facile synthesis of hexasubstituted cyclopropanes and other complex structures. These contributions highlight innovative approaches to the synthesis of structurally unique pyrazolines and their derivatives (Baumstark, Vásquez, & Mctush-Camp, 2013).

Medicinal Chemistry of Pyrazoles

- Pyrazoles have been identified as potent medicinal scaffolds exhibiting a wide spectrum of biological activities. The synthesis and bioevaluation of novel pyrazole derivatives under various conditions have shown their potential in addressing herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. This review underscores the importance of pyrazoles in medicinal chemistry and the ongoing efforts to develop new therapeutic agents based on this nucleus (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).

Mechanism of Action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.

properties

IUPAC Name |

5-[(4-bromopyrazol-1-yl)methyl]-2-chloro-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3S/c8-5-1-11-12(3-5)4-6-2-10-7(9)13-6/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIDRJGAMAKMTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

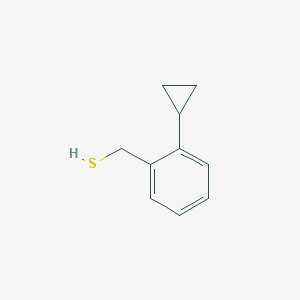

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

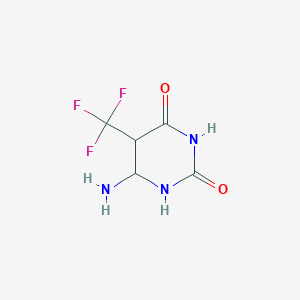

![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)

![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)